Cabozantinib N-oxide is a significant metabolite of cabozantinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy. Cabozantinib itself is primarily indicated for the treatment of various cancers, including medullary thyroid carcinoma and renal cell carcinoma. The N-oxide form represents one of the major oxidative metabolites produced during the metabolism of cabozantinib in the human body, which has implications for both pharmacokinetics and pharmacodynamics.
Cabozantinib was developed by Exelixis and received approval from the U.S. Food and Drug Administration in 2012. It is derived from a series of synthetic processes involving various chemical precursors, leading to its complex structure that allows it to inhibit multiple receptor tyrosine kinases, including MET and vascular endothelial growth factor receptor 2.
Cabozantinib N-oxide falls under the category of pharmaceutical metabolites. It can be classified as an organic compound, specifically an aromatic amine derivative, due to its structure that includes nitrogen and oxygen functional groups.
The synthesis of cabozantinib N-oxide primarily occurs through metabolic oxidation processes facilitated by cytochrome P450 enzymes in the liver. The metabolic pathway involves several steps where cabozantinib undergoes oxidation to form various metabolites, including cabozantinib N-oxide.
Cabozantinib N-oxide has a distinct molecular structure characterized by the presence of an N-oxide functional group attached to the nitrogen atom of the cabozantinib molecule. The general formula can be represented as:
Cabozantinib N-oxide is primarily formed through oxidative reactions involving cytochrome P450 enzymes. The specific reaction can be summarized as follows:
The reaction conditions are critical for maximizing yield and purity:
Cabozantinib exerts its therapeutic effects by inhibiting multiple tyrosine kinases involved in tumor growth and angiogenesis. The mechanism is multifaceted:
Cabozantinib N-oxide is primarily studied for its role as a metabolite in understanding the pharmacokinetics of cabozantinib. Its analysis helps in:
Cabozantinib N-oxide is primarily generated via cytochrome P450 (CYP)-mediated oxidation, with CYP3A4 identified as the dominant enzyme responsible. In vitro studies using human hepatic microsomes demonstrate that CYP3A4 catalyzes the direct oxidation of cabozantinib’s quinoline nitrogen atom, forming the stable N-oxide metabolite (EXEL-5162). Kinetic analyses reveal a high catalytic efficiency for CYP3A4, with a Michaelis constant (Km) of 18.2 µM and maximal velocity (Vmax) of 128 pmol/min/mg protein. This positions CYP3A4 as the major contributor to cabozantinib’s first-pass metabolism, accounting for >75% of total oxidative clearance in human liver systems [1] [2]. Inhibition assays using ketoconazole (a selective CYP3A4 inhibitor) reduce N-oxide formation by >85%, further confirming this enzyme’s pivotal role [1].
Cytochrome b5 (cyt b5) significantly enhances the catalytic activity of CYP3A4 toward cabozantinib N-oxide formation. Reconstitution experiments show that cyt b5 increases the Vmax of CYP3A4 by 2.8-fold without altering the Km, indicating an allosteric modulation of catalysis rather than improved substrate binding. This stimulation occurs at physiological cyt b5:CYP3A4 ratios (1:1 to 5:1), with maximal activity observed at a 5:1 ratio. The mechanism involves cyt b5’s facilitation of electron transfer from NADPH-CYP reductase to CYP3A4, accelerating the rate-limiting step in the monooxygenase cycle. Notably, cyt b5 also enhances CYP3A5-mediated oxidation (1.9-fold), but shows no effect on minor contributors like CYP1A1 or CYP1B1 [1] [2].
While CYP3A4 dominates cabozantinib oxidation, minor contributions arise from CYP3A5, CYP1A1, and CYP1B1:
Table 1: Kinetic Parameters of CYP Isoforms in Cabozantinib N-oxide Formation
Enzyme | Km (µM) | Vmax (pmol/min/mg) | Catalytic Efficiency (Vmax/K*m) |
---|---|---|---|
CYP3A4 | 18.2 ± 2.1 | 128 ± 14 | 7.03 |
CYP3A5 | 42.6 ± 5.8 | 89 ± 11 | 2.09 |
CYP1A1 | 67.3 ± 9.4 | 32 ± 5 | 0.48 |
CYP1B1 | >100 | 18 ± 3 | <0.18 |
CYP3A5 exhibits ~30% of CYP3A4’s catalytic efficiency, while CYP1A1 and CYP1B1 contribute minimally (<7%). This hierarchy persists across donor liver microsomes, with N-oxide formation rates strongly correlating with immunoquantified CYP3A4 levels (r = 0.92, p < 0.001) but not with other CYPs [1] [6].
Pooled and individual human liver microsomes (HLM) serve as key in vitro tools for cabozantinib N-oxide profiling. Incubation of cabozantinib with NADPH-fortified HLM generates three primary metabolites: N-oxide (EXEL-5162), desmethyl cabozantinib, and monohydroxy cabozantinib. N-oxide is consistently the dominant metabolite, constituting 60–70% of total oxidative products after 60-minute incubations. Inter-donor variability in N-oxide formation correlates with CYP3A4 activity (measured via testosterone 6β-hydroxylation), confirming enzyme-dependent kinetics [1] [5]. Microsomal assays further demonstrated:
Recombinant CYP Supersomes™ provide unequivocal evidence for enzyme-specific N-oxide formation. When cabozantinib is incubated with CYP3A4 Supersomes™, N-oxide generation rates reach 12.3 pmol/min/pmol CYP, surpassing all other isoforms:
Table 2: N-oxide Formation Rates in Recombinant CYP Systems
Enzyme System | N-oxide Formation Rate (pmol/min/pmol CYP) | Relative Activity (%) |
---|---|---|
CYP3A4 | 12.3 ± 1.4 | 100 |
CYP3A5 | 4.2 ± 0.6 | 34.1 |
CYP1A1 | 1.8 ± 0.3 | 14.6 |
CYP1B1 | 0.9 ± 0.2 | 7.3 |
Control (vector only) | Not detected | 0 |
The system’s utility extends to cyt b5 interaction studies: Co-expression of cyt b5 with CYP3A4 increases N-oxide production by 2.8-fold, mirroring human microsomal data. Additionally, recombinant flavin-containing monooxygenases (FMO1, FMO3, FMO5) and aldehyde oxidase show negligible activity, confirming CYP-dependent oxidation specificity [1] [8].
Analytical Advances: Recent micellar liquid chromatography (MLC) methods enable simultaneous quantification of cabozantinib and its metabolites, including N-oxide (EXEL-5162). Using a C18 column with cetyltrimethylammonium bromide (CTAB)/tris buffer mobile phase, this method achieves a low limit of detection (2.11–3.69 ng/mL) and high recovery (>95%) for N-oxide in human serum, facilitating precise metabolic profiling [8].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7